2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide
Description
This compound belongs to the benzamide-sulfonamide class, characterized by a sulfamoylphenyl group linked to a substituted benzamide moiety. The 3,4-dimethyl-1,2-oxazole (isoxazole) ring at the sulfamoyl nitrogen introduces steric and electronic effects, while the 2-bromo substituent on the benzamide may influence reactivity and biological interactions.
Properties
Molecular Formula |
C18H16BrN3O4S |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-bromo-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C18H16BrN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)14-9-7-13(8-10-14)20-17(23)15-5-3-4-6-16(15)19/h3-10,22H,1-2H3,(H,20,23) |
InChI Key |
DUIGDUXIRKNVJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dimethyl-1,2-Oxazol-5-Amine
Reaction Scheme :
-
Cyclocondensation : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in acetic acid to form 5-amino-3-methylisoxazole.
-
Methylation : Treatment with methyl iodide in the presence of potassium carbonate introduces the 4-methyl group.
Conditions :
Preparation of 4-Nitrobenzenesulfonyl Chloride
Procedure :
Nitrobenzene is sulfonated using chlorosulfonic acid at 0–5°C, followed by quenching with ice-water to precipitate the sulfonyl chloride.
Key Parameters :
-
Molar Ratio : Nitrobenzene to chlorosulfonic acid (1:3).
-
Reaction Time : 3 hours.
Yield : 82% (white crystalline solid).
Formation of N-(3,4-Dimethyl-1,2-Oxazol-5-yl)-4-Nitrobenzenesulfonamide
Coupling Reaction :
4-Nitrobenzenesulfonyl chloride reacts with 3,4-dimethyl-1,2-oxazol-5-amine in anhydrous dichloromethane (DCM) using pyridine as a base.
Conditions :
-
Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.
-
Temperature : 0°C to room temperature, 4 hours.
-
Workup : Washing with 1M HCl and brine, followed by silica gel chromatography.
Yield : 76% (pale-yellow solid).
Reduction of Nitro Group to Amine
Catalytic Hydrogenation :
N-(3,4-Dimethyl-1,2-oxazol-5-yl)-4-nitrobenzenesulfonamide undergoes hydrogenation in ethanol with 10% Pd/C under 3 atm H₂.
Conditions :
-
Reaction Time : 6 hours.
-
Monitoring : TLC (ethyl acetate/hexane, 1:2).
-
Purification : Filtration and solvent removal under reduced pressure.
Yield : 89% (colorless crystals).
Acylation with 2-Bromobenzoyl Chloride
Amide Bond Formation :
The amine intermediate reacts with 2-bromobenzoyl chloride in DCM using triethylamine (TEA) as an acid scavenger.
Optimized Parameters :
-
Molar Ratio : 1:1.2 (amine to acyl chloride).
-
Temperature : 0°C to room temperature, 8 hours.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield : 65% (off-white powder).
Critical Analysis of Reaction Parameters
Hydrogenation Challenges
Catalytic hydrogenation (Step 2.4) must balance H₂ pressure and catalyst loading. Excessive pressure (≥5 atm) risks over-reduction of the oxazole ring, while insufficient catalyst (<5% Pd/C) prolongs reaction time. Monitoring via TLC ensures complete nitro reduction without side reactions.
Acylation Side Reactions
Competitive N-sulfonamide acylation is mitigated by using a slight excess of 2-bromobenzoyl chloride. Infrared (IR) spectroscopy confirms amide formation (C=O stretch at ~1650 cm⁻¹) and absence of unreacted amine (N-H stretch at ~3300 cm⁻¹).
Comparative Data on Synthetic Routes
| Step | Reactants | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 2.1 | Ethyl acetoacetate, NH₂OH·HCl | Acetic acid, 110°C | 68% | 95% |
| 2.2 | Nitrobenzene, ClSO₃H | 0–5°C, 3h | 82% | 98% |
| 2.3 | 4-Nitrobenzenesulfonyl chloride, oxazole amine | DCM, pyridine | 76% | 97% |
| 2.4 | Nitro intermediate, H₂/Pd-C | EtOH, 3 atm | 89% | 99% |
| 2.5 | Amine intermediate, 2-bromobenzoyl chloride | DCM, TEA | 65% | 96% |
Scalability and Industrial Considerations
Scaling this synthesis necessitates addressing:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions: Bromination typically involves using bromine or a brominating agent.
Major Products: The primary product is 2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide exhibit significant anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression. The incorporation of the oxazole moiety has been linked to enhanced potency against various cancer cell lines .
Case Study: RET Kinase Inhibition
A study focused on benzamide derivatives demonstrated that certain compounds could effectively inhibit RET kinase activity, which is crucial in several cancers. The findings suggested that modifications to the benzamide structure can yield potent inhibitors that may serve as lead compounds for further development .
Biochemical Research
The compound can also be utilized as a biochemical tool in research settings. Its ability to interact with specific biological targets makes it suitable for studying receptor-ligand interactions and enzyme activities.
Example: Interaction with Nicotinic Receptors
Research has highlighted the significance of nicotinic acetylcholine receptors in various physiological processes and diseases. Compounds like this compound can be explored for their potential to modulate these receptors, providing insights into their role in neurobiology and pharmacology .
Antimicrobial Properties
Some studies suggest that sulfamoyl-containing compounds exhibit antimicrobial activity. The structural features of this compound may contribute to its efficacy against bacterial strains, making it a candidate for further investigation in antimicrobial therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of benzamide derivatives have been documented in literature, indicating potential applications in treating inflammatory diseases. The unique structural characteristics of the compound may enhance its therapeutic profile in this context .
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogues
Core Structural Similarities and Variations
The target compound shares a common scaffold with several derivatives:
- Sulfamoylphenyl group : Critical for hydrogen bonding and target recognition.
- Substituted benzamide : Position and nature of the substituent (e.g., bromo, chloro, fluoro) modulate electronic and steric properties.
Table 1: Comparative Physicochemical Properties
*Calculated based on analogous compounds.
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance lipophilicity and influence binding affinity .
- Melting Points : Fluoro and chloro derivatives () exhibit high melting points (>200°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via sulfamoyl and amide groups). The bromo analogue likely follows this trend.
Antifungal and Enzyme Inhibition Potential
- LMM5 and LMM11 () : 1,3,4-Oxadiazole derivatives with sulfamoylphenyl groups demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition. While their scaffolds differ (oxadiazole vs. benzamide), the sulfamoyl group’s role in target binding is conserved .
- Compound 13 () : A benzamide derivative with a 3,4-dimethylisoxazole sulfamoyl group showed structural similarity to the target compound. Though its biological data are unspecified, its design aligns with enzyme-targeted inhibitors .
Key Observations :
Biological Activity
2-Bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a brominated benzamide core and a sulfamoyl group linked to a dimethyl-substituted oxazole ring. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 331.19 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H11BrN2O3S |
| Molecular Weight | 331.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 195447-72-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfamoyl group is known to mimic natural substrates, potentially inhibiting various enzymes involved in cellular processes. The oxazole moiety may also play a role in receptor interactions, influencing signaling pathways relevant to disease mechanisms.
Biological Activity Overview
Research on similar benzamide derivatives has shown various biological activities including:
Case Studies and Research Findings
Recent studies focusing on related compounds provide insights into the potential biological activities of this compound:
- Antiviral Studies : A series of N-phenylbenzamide derivatives were synthesized and evaluated for their antiviral activity against EV71. The most promising compounds showed IC50 values ranging from 5.7 μM to 18 μM . This indicates that structural modifications can significantly enhance antiviral potency.
- Enzyme Inhibition : Research has indicated that certain benzamide derivatives inhibit dihydrofolate reductase (DHFR) through mechanisms involving the reduction of NADP and NADPH levels . This highlights the importance of metabolic pathways in determining the efficacy of these compounds.
- Kinase Inhibition : Compounds similar to the target compound have been shown to inhibit RET kinase activity effectively . Such findings suggest that the target compound may also possess kinase inhibitory properties relevant for cancer treatment.
Q & A
Q. What synthetic methodologies are optimal for preparing 2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide with high purity?
Methodological Answer:
- Multi-step synthesis : Begin with sulfonylation of 4-aminophenylsulfonamide derivatives using 3,4-dimethylisoxazole-5-sulfonyl chloride. Subsequent coupling with 2-bromobenzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, THF solvent) yields the target compound.
- Critical factors : Temperature control (<5°C during acylation), anhydrous solvents, and stoichiometric excess of acylating agents improve yield.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm for benzamide and sulfonamide phenyl rings), methyl groups (δ 2.1–2.5 ppm for dimethylisoxazole), and absence of amine protons (due to sulfamoyl deprotonation).
- FTIR : Confirm sulfonamide (S=O asymmetric stretch ~1350 cm⁻¹) and amide carbonyl (C=O stretch ~1670 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 476.01 (C19H17BrN3O4S) with <3 ppm error .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
- Data collection : Use a single crystal (0.2 × 0.2 × 0.1 mm³) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Structure solution : Employ direct methods in SHELXT for phase determination. Refine with SHELXL using full-matrix least-squares, adjusting for anisotropic displacement parameters.
- Validation : Check R-factor convergence (<0.05), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions. Generate ORTEP-3 diagrams to visualize thermal ellipsoids and confirm bond angles .
Q. What in vitro strategies evaluate this compound’s potential as a PD-L1 inhibitor?
Methodological Answer:
- ELISA screening : Immobilize recombinant PD-L1 protein, incubate with the compound (1–100 µM), and measure competitive binding using anti-PD-L1 antibodies. Calculate IC50 via nonlinear regression (GraphPad Prism).
- Cell-based assays : Test cytotoxicity on fibroblast (e.g., NIH/3T3) and cancer (e.g., PC-3, MCF7) lines using MTT assays (72-hour exposure, 10 µM concentration). Prioritize compounds with >50% inhibition and low cytotoxicity (viability >80%) .
Q. How do molecular docking studies predict binding modes to therapeutic targets like PD-L1?
Methodological Answer:
- Protein preparation : Retrieve PD-L1 structure (PDB ID: 5J89), remove water, add hydrogens, and assign charges (AMBER force field).
- Ligand preparation : Optimize compound geometry (Avogadro), assign Gasteiger charges (AutoDockTools).
- Docking workflow : Use AutoDock Vina with a 20 Å grid box centered on the PD-L1 binding cleft. Analyze top poses for hydrogen bonds (e.g., sulfonamide-O···Arg125) and hydrophobic interactions (bromobenzoyl···Tyr56). Validate with MM/GBSA binding energy calculations .
Q. What structure-activity relationship (SAR) insights emerge from modifying the bromobenzamide moiety?
Methodological Answer:
-
Substitution studies : Replace bromine with Cl, F, or NO2 to assess electronic effects. For example:
Substituent PD-L1 Inhibition (%) LogP Br 57.1 3.2 Cl 53.3 2.9 F 48.7 2.5 -
Bioisosteric replacement : Swap benzamide with thiadiazole (e.g., ) to enhance metabolic stability.
-
Data analysis : Correlate inhibition % with Hammett σ values and lipophilicity (SPSS, Pearson’s r) to guide lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
